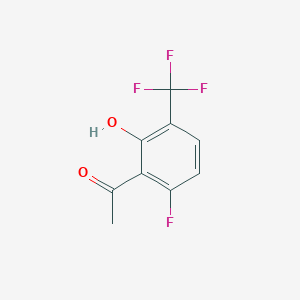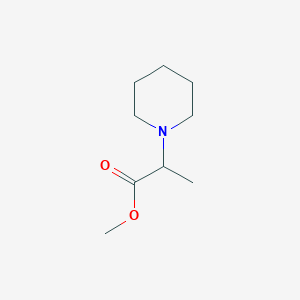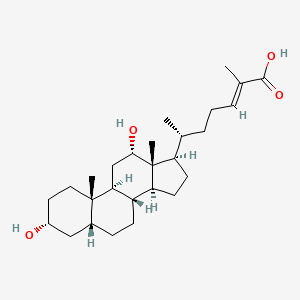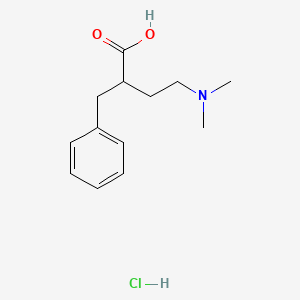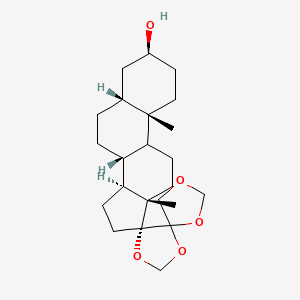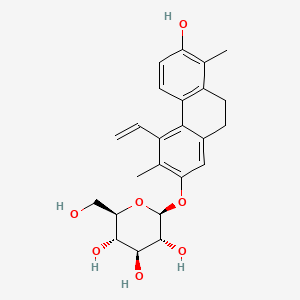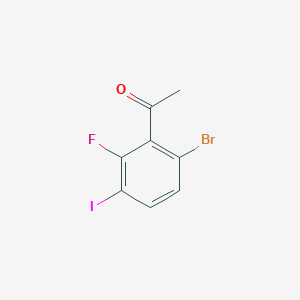
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, particularly against Gram-positive and Gram-negative bacteria. It is structurally characterized by a quinoline core with various substituents that enhance its antimicrobial properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid involves several steps:
Fluorination: The addition of a fluorine atom at the 6th position of the quinoline ring.
Ethylamination: The attachment of an ethylamino group at the 7th position.
Oxidation: The formation of the 4-oxo group.
Industrial production methods typically involve the use of solvents like ethanol or methanol and catalysts to facilitate these reactions under controlled temperatures and pressures .
Chemical Reactions Analysis
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the 7th position, where the ethylamino group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other quinolone derivatives.
Biology: Studied for its antibacterial properties and its effects on bacterial DNA gyrase.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antimicrobial agents and in the study of drug resistance mechanisms
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
1-Cyclopropyl-7-(ethylamino)-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid is unique due to its specific substituents that enhance its antibacterial activity. Similar compounds include:
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
These compounds share the quinoline core but differ in their substituents, which affect their spectrum of activity and pharmacokinetic properties .
Properties
Molecular Formula |
C15H15FN2O3 |
|---|---|
Molecular Weight |
290.29 g/mol |
IUPAC Name |
1-cyclopropyl-7-(ethylamino)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN2O3/c1-2-17-12-6-13-9(5-11(12)16)14(19)10(15(20)21)7-18(13)8-3-4-8/h5-8,17H,2-4H2,1H3,(H,20,21) |
InChI Key |
DWKCXPADFJVVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


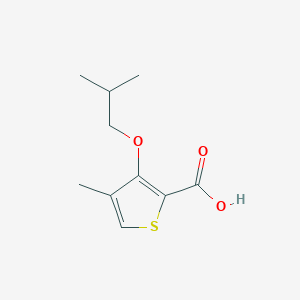

![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)
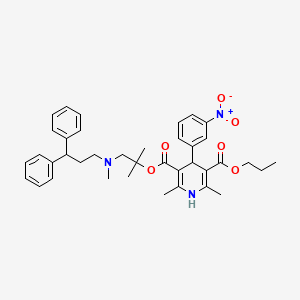
![5-[(2S)-1-Methyl-2-pyrrolidinyl]-3-pyridinecarbonitrile](/img/structure/B13432897.png)
